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Compound of Interest

Compound Name: CP-LC-1074

Cat. No.: B15576881

Disclaimer: CP-LC-1074 is a proprietary ionizable lipid. As such, detailed experimental data, in-
depth protocols specific to its use, and comprehensive performance comparisons are not
extensively available in the public domain. This guide synthesizes the available information on
CP-LC-1074 and supplements it with established principles and representative protocols from
the broader field of MRNA lipid nanoparticle (LNP) research to provide a framework for its
application.

Introduction

CP-LC-1074 is a novel, ionizable cationic amino lipid derived from the naturally occurring
amino acid, homocysteine. Developed by Certest Pharma, it is designed for the formulation of
lipid nanoparticles (LNPs) to facilitate the efficient in vivo delivery of various RNA payloads,
including messenger RNA (mMRNA), self-amplifying RNA (saRNA), and circular RNA (cCRNA). A
key characteristic highlighted by its supplier is the capacity to induce specific lung targeting
following intravenous administration, a feature of significant interest for therapies targeting
pulmonary diseases and certain vaccine applications.

lonizable lipids are a critical component of modern mRNA vaccines, playing a dual role in
encapsulating the negatively charged mRNA and facilitating its release into the cytoplasm of
target cells. The development of novel ionizable lipids like CP-LC-1074 is driven by the need to
enhance delivery efficiency, modulate biodistribution to target specific organs, and improve the
overall safety and efficacy profile of RNA-based therapeutics.

© 2025 BenchChem. All rights reserved. 1/11 Tech Support


https://www.benchchem.com/product/b15576881?utm_src=pdf-interest
https://www.benchchem.com/product/b15576881?utm_src=pdf-body
https://www.benchchem.com/product/b15576881?utm_src=pdf-body
https://www.benchchem.com/product/b15576881?utm_src=pdf-body
https://www.benchchem.com/product/b15576881?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15576881?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

Core Properties of CP-LC-1074

The fundamental physicochemical properties of CP-LC-1074 are summarized below, based on
data provided by its commercial supplier.

Property Value Reference
Molecular Formula Cs7H109N308S3

Formula Weight 1060.7 g/mol

Purity >95%

Physical State Solution in ethanol

N Soluble in ethanol (=10
Solubility

mg/mL)
Storage -20°C
Stability > 2 years at -20°C

LNP Formulation Principles with CP-LC-1074

LNPs are typically composed of four main lipid components. The supplier for CP-LC-1074
provides a standard formulation ratio that serves as an excellent starting point for optimization.
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Component

Abbreviation

Molar Ratio (%)

Role in
Formulation

lonizable Lipid

IL (CP-LC-1074)

50

Encapsulates mRNA
via electrostatic
interactions at low pH;
facilitates endosomal

escape.

Cholesterol

Ch

38.5

Stabilizes the LNP
structure, fills gaps
between lipids, and
aids in membrane

fusion.

Helper Lipid

DOPE

10

1,2-dioleoyl-sn-
glycero-3-
phosphoethanolamine
; a fusogenic lipid that
promotes the
destabilization of the
endosomal

membrane.

PEG-Lipid

PEG

15

Polyethylene glycol-
lipid conjugate;
controls particle size
during formation and
provides a hydrophilic
shield to reduce
aggregation and
opsonization,
increasing circulation

time.

Mechanism of Action and Delivery Pathway

The efficacy of an LNP-mRNA vaccine hinges on its ability to navigate biological barriers and

deliver its mRNA payload to the cell cytoplasm where it can be translated into the target
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antigen.

General LNP Uptake and Endosomal Escape

The delivery process follows a multi-step pathway common to ionizable lipid-based LNPs. At
physiological pH (~7.4) in the bloodstream, the ionizable lipid is largely neutral, preventing
aggregation and non-specific interactions. Upon cellular uptake via endocytosis, the endosome
matures and its internal pH drops. This acidic environment protonates the tertiary amine of the
ionizable lipid, making the LNP positively charged. The charged LNP then interacts with anionic
lipids in the endosomal membrane, leading to membrane disruption and the release of the
MRNA payload into the cytoplasm.
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Fig. 1: General mechanism of LNP-mediated mRNA delivery.

Hypothesized Mechanism for Lung Targeting
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The specific lung-targeting capability of CP-LC-1074 has not been mechanistically elucidated
in public literature. However, studies on other cationic or ionizable lipids suggest that a positive
surface charge at physiological pH can lead to interactions with negatively charged
components on the surface of red blood cells and plasma proteins.[1] This can lead to
aggregation and subsequent mechanical entrapment in the narrow capillaries of the lungs, the
first capillary bed encountered after intravenous injection. Additionally, positively charged LNPs
can directly interact with the negatively charged surface of pulmonary endothelial cells, further
promoting accumulation in the lungs.[2][3]
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Fig. 2: Hypothesized pathway for LNP lung targeting.
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Representative Experimental Protocols

The following protocols are representative methods for the formulation and evaluation of mMRNA
LNPs and should be adapted and optimized for specific research applications with CP-LC-
1074.

LNP Formulation (Microfluidic Mixing)

Microfluidic mixing is a highly reproducible method for LNP synthesis, enabling rapid and
controlled mixing of the lipid and mRNA solutions.

e Preparation of Solutions:

o Agqueous Phase: Dilute the mRNA transcript to the desired concentration (e.g., 0.05-0.2
mg/mL) in a low pH buffer (e.g., 50 mM citrate buffer, pH 4.0). Ensure the mRNA is fully
thawed on ice and free of degradation.

o Organic Phase: Prepare a stock solution of the lipid mixture in absolute ethanol. Based on
the 50/38.5/10/1.5 molar ratio, combine CP-LC-1074, cholesterol, DOPE, and a PEG-lipid
to achieve a total lipid concentration of 10-25 mM. Ensure all lipids are fully dissolved.

e Microfluidic Mixing:

o Set up a microfluidic mixing device (e.g., NanoAssemblr Ignite) with a microfluidic
cartridge.

o Load the aqueous phase and the organic phase into separate syringes.
o Set the flow rate ratio of the aqueous to organic phase to 3:1.
o Set the total flow rate (e.g., 12 mL/min).

o Initiate the mixing process. The rapid mixing of the two phases causes a change in solvent
polarity, leading to the self-assembly of the lipids around the mRNA core.

 Purification and Buffer Exchange:
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o The resulting LNP solution is typically diluted with a neutral buffer (e.g., PBS, pH 7.4)

immediately after formation.

o Purify the LNPs and remove ethanol via dialysis or tangential flow filtration (TFF) against

PBS (pH 7.4).

 Sterilization and Storage:

o Sterilize the final LNP formulation by passing it through a 0.22 um filter.

o Store the LNPs at 4°C for short-term use or at -80°C for long-term storage.

LNP Characterization

Proper characterization is essential to ensure batch-to-batch consistency and to understand

the physicochemical properties of the formulated LNPs.

Parameter Method

Typical Expected Value

Particle Size & Polydispersity Dynamic Light Scattering
Index (PDI) (DLS)

80-120 nm, PDI < 0.2

Zeta Potential Laser Doppler Electrophoresis

Near-neutral at pH 7.4

MRNA Encapsulation )
o RiboGreen Assay
Efficiency

>90%

RNA Intearit Agarose Gel Electrophoresis
m ntegri
Iy or Capillary Electrophoresis

Single, distinct band

Protocol for Encapsulation Efficiency (RiboGreen Assay):

e Prepare two sets of LNP samples.

o To one set, add a lysis buffer (e.g., 1% Triton X-100) to disrupt the LNPs and release all

encapsulated mRNA.

» To the second set, add a buffer without detergent to measure only the free, unencapsulated

MRNA.
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» Add RiboGreen reagent, which fluoresces upon binding to RNA, to both sets.
e Measure fluorescence intensity (Excitation ~480 nm, Emission ~520 nm).

o Calculate encapsulation efficiency as: (Total Fluorescence - Free Fluorescence) / Total
Fluorescence * 100%.

In Vivo Evaluation of mMRNA Expression

This protocol describes a representative in vivo study to assess protein expression from an
LNP-formulated luciferase reporter mRNA.

e Animal Model: Use a suitable mouse strain (e.g., BALB/c or C57BL/6), 6-8 weeks old.

o Administration: Administer the CP-LC-1074 LNP-mRNA formulation via intravenous (tail
vein) injection. A typical dose might range from 0.1 to 1.0 mg/kg of mRNA. Include a control
group receiving PBS or an LNP formulation with a non-targeting lipid.

e Bioluminescence Imaging:

o At desired time points (e.g., 6, 24, 48 hours post-injection), administer D-luciferin substrate
(e.g., 150 mg/kg) via intraperitoneal injection.

o After ~10 minutes, anesthetize the mice and place them in an in vivo imaging system
(IVIS).

o Acquire luminescence images to quantify photon flux from different organs.
e Ex Vivo Analysis:

o After the final imaging time point, euthanize the mice and harvest key organs (lungs, liver,
spleen, heart, kidneys).

o Homogenize tissues and perform a luciferase activity assay on the lysates for more
precise quantification of protein expression.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15576881#cp-Ic-1074-for-mrna-vaccine-
development]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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